molecular formula C18H22N2O B5299494 N-ethyl-4-propyl-N-(pyridin-4-ylmethyl)benzamide

N-ethyl-4-propyl-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B5299494
M. Wt: 282.4 g/mol
InChI Key: KXVDPHUSVSXFAL-UHFFFAOYSA-N
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Description

N-ethyl-4-propyl-N-(pyridin-4-ylmethyl)benzamide is a synthetic organic compound with the molecular formula C18H22N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-propyl-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 4-propylbenzoyl chloride with N-ethyl-N-(pyridin-4-ylmethyl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-propyl-N-(pyridin-4-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-4-propyl-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its inhibitory effects on ROCK1, which is involved in various cellular processes.

    Medicine: Potential therapeutic agent for cardiovascular diseases, cancer, and neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of ROCK1. ROCK1 is a serine/threonine kinase that regulates various cellular functions, including smooth muscle contraction, cell migration, and apoptosis. By inhibiting ROCK1, N-ethyl-4-propyl-N-(pyridin-4-ylmethyl)benzamide can modulate these cellular processes, making it a potential therapeutic agent for diseases associated with ROCK1 hyperactivity .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-(pyridin-4-yl)benzamide
  • N-propyl-4-(pyridin-4-yl)benzamide
  • N-ethyl-N-(pyridin-4-ylmethyl)benzamide

Uniqueness

N-ethyl-4-propyl-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for ROCK1 compared to similar compounds. This unique structure contributes to its potential as a more effective therapeutic agent .

Properties

IUPAC Name

N-ethyl-4-propyl-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-3-5-15-6-8-17(9-7-15)18(21)20(4-2)14-16-10-12-19-13-11-16/h6-13H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVDPHUSVSXFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N(CC)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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